molecular formula C24H27N3O2 B2911063 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide CAS No. 1421499-13-9

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide

Cat. No. B2911063
CAS RN: 1421499-13-9
M. Wt: 389.499
InChI Key: AQVWRTKUPZTINR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CP-945,598 is a compound that belongs to the class of phthalazinone derivatives. It was first synthesized in 2002 by Pfizer Inc. as a potential therapeutic agent for the treatment of various medical conditions. The compound has been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis.

Scientific Research Applications

CP-945,598 has been studied for its potential use in treating various medical conditions. It has been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis. In addition, CP-945,598 has also been studied for its potential use in treating pain.

Mechanism of Action

The mechanism of action of CP-945,598 involves the inhibition of the enzyme p38 MAP kinase. This enzyme is involved in the production of cytokines, which are proteins that play a role in the inflammatory response. By inhibiting the activity of p38 MAP kinase, CP-945,598 reduces the production of cytokines, which in turn reduces inflammation.
Biochemical and Physiological Effects:
CP-945,598 has been shown to have anti-inflammatory properties, and it has been studied for its potential use in treating conditions such as rheumatoid arthritis, Crohn's disease, and psoriasis. In addition, CP-945,598 has also been studied for its potential use in treating pain. CP-945,598 has been shown to reduce inflammation and pain in animal models of these conditions.

Advantages and Limitations for Lab Experiments

One advantage of using CP-945,598 in lab experiments is its specificity for the p38 MAP kinase enzyme. This allows researchers to study the specific effects of inhibiting this enzyme on various biological processes. However, one limitation of using CP-945,598 in lab experiments is its potential toxicity. Studies have shown that high doses of CP-945,598 can cause liver damage in animals.

Future Directions

For research on CP-945,598 include the development of new derivatives and delivery methods, as well as the study of its potential use in treating other medical conditions.

Synthesis Methods

The synthesis method of CP-945,598 involves several steps. The first step involves the reaction of 3-cyclopentylphthalic anhydride with methylamine to form N-methyl-3-cyclopentylphthalimide. This intermediate is then reacted with phenylbutyric acid to form N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2-phenylbutanamide, which is CP-945,598.

properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-2-19(17-10-4-3-5-11-17)23(28)25-16-22-20-14-8-9-15-21(20)24(29)27(26-22)18-12-6-7-13-18/h3-5,8-11,14-15,18-19H,2,6-7,12-13,16H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQVWRTKUPZTINR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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